Methods of Synthesis
Beta-Casomorphin 11 can be synthesized through enzymatic digestion or chemical hydrolysis of bovine beta-casein. The enzymatic method typically involves the use of proteolytic enzymes such as pepsin and trypsin under controlled conditions. For example, a common approach utilizes mild acid hydrolysis at pH 2.5 and a temperature of 37°C with a pepsin-to-casein ratio of 1:100. This method allows for the selective cleavage of peptide bonds to release beta-casomorphins .
Additionally, simulated gastrointestinal digestion techniques have been employed to mimic the human digestive process. This involves using pepsin followed by pancreatic enzymes to replicate the conditions under which beta-casomorphins are released from dietary sources. Studies have shown that different variants of beta-casein (A1 vs. A2) yield varying amounts of beta-casomorphins during these processes, with A1 variants producing higher levels .
Molecular Structure
The molecular structure of beta-Casomorphin 11 is characterized by its amino acid sequence: Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Ser-Pro. This sequence includes several proline residues, which contribute to its stability and resistance to enzymatic degradation. The presence of proline is significant as it allows the peptide to maintain its structure in the gastrointestinal tract, enhancing its potential bioactivity as an opioid-like molecule .
The molecular formula for beta-Casomorphin 11 is C₄₉H₆₃N₉O₁₁S, and it has a molecular weight of approximately 1,019 Daltons. Its structure allows it to interact with opioid receptors in the body, mimicking the effects of endogenous opioids.
Chemical Reactions Involving beta-Casomorphin 11
Beta-Casomorphin 11 participates in various biochemical reactions primarily involving its interaction with opioid receptors (mu, delta, and kappa). These interactions can trigger downstream signaling pathways associated with pain modulation and reward mechanisms in the brain. The peptide acts as an agonist at these receptors, leading to physiological effects similar to those produced by traditional opioids.
In vitro studies have demonstrated that beta-Casomorphin 11 can influence neurotransmitter release and modulate pain perception through these receptor interactions. Additionally, it may undergo further degradation by peptidases in vivo, affecting its bioavailability and activity .
Mechanism of Action
Beta-Casomorphin 11 exerts its effects primarily through binding to opioid receptors in the central nervous system. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that result in analgesic effects and modulation of mood and behavior.
Research indicates that beta-Casomorphin 11 can enhance dopamine release in certain brain regions, contributing to its potential role in reward pathways. Furthermore, it may influence gut-brain signaling due to its origin from dietary proteins, linking digestive processes with neurological outcomes .
The peptide's resistance to enzymatic degradation due to its proline-rich structure enhances its persistence in circulation and prolongs its action on opioid receptors.
Physical and Chemical Properties
Beta-Casomorphin 11 is a hydrophilic peptide due to its amino acid composition. It is soluble in water but may exhibit varying solubility depending on pH and ionic strength conditions. The stability of this peptide is influenced by temperature and exposure to proteolytic enzymes.
Key physical properties include:
These properties are critical for understanding how beta-Casomorphin 11 behaves in biological systems and its potential therapeutic applications .
Scientific Applications
Beta-Casomorphin 11 has garnered interest for its potential applications in various fields:
Research continues into the implications of dietary sources of beta-casomorphins on human health outcomes, particularly concerning A1 versus A2 milk variants.
Beta-Casomorphin 11 (BCM-11) is an eleven-amino-acid opioid peptide with the sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu, derived from residues 60-70 of the bovine β-casein chain. Its molecular formula is C₅₉H₈₄N₁₂O₁₅, with a molecular weight of 789.91 g/mol and PubChem CID 127934 [1] [9]. The peptide exhibits the characteristic N-terminal tyrosine-proline-phenylalanine (Tyr-Pro-Phe) motif essential for opioid receptor recognition, shared among casomorphins. BCM-11 contains three proline residues (positions 2, 4, and 6) that confer structural rigidity and resistance to enzymatic degradation. Compared to shorter variants like beta-Casomorphin 7 (BCM-7, residues 60-66), the extended C-terminal sequence (Ile-Pro-Asn-Ser-Leu) in BCM-11 increases its molecular weight and polarity, reducing its lipid solubility and potentially limiting blood-brain barrier penetration [2] [3] [5].
Table 1: Structural Comparison of Beta-Casomorphin Peptides
Peptide | Sequence | Length | Molecular Weight (g/mol) | Source Region in β-Casein |
---|---|---|---|---|
Beta-Casomorphin 4 | YPFP | 4 | 522.61 | 60-63 |
Beta-Casomorphin 7 | YPFPGPI | 7 | 789.90 | 60-66 |
Beta-Casomorphin 11 | YPFPGPIIPNSL | 11 | 789.91 | 60-70 |
Beta-Casomorphin 13 | Extended N/A | 13 | N/A | 58-70 |
BCM-11 was first identified during the systematic investigation of β-casein proteolysis in the late 20th century. Following the landmark 1979 discovery of beta-Casomorphin 7 by Brantl and colleagues from casein peptone, researchers extended their analyses to longer proteolytic fragments. Initial isolation occurred through chromatographic separation of in vitro enzymatic digests of bovine β-casein using pancreatic elastase and leucine aminopeptidase. This work revealed that β-casein could yield multiple opioid-active fragments of varying lengths depending on protease specificity and digestion conditions [2] [5]. The discovery of BCM-11 represented a significant advancement in understanding the structural diversity of milk-derived opioid peptides, demonstrating that bioactive sequences extended beyond the originally characterized heptapeptide. Its identification in both simulated gastrointestinal models and fermented dairy products established casein as a rich source of pharmacologically interesting peptides with differential bioactivities based on chain length [2] [5] [10].
Within the casomorphin family, BCM-11 occupies a distinctive position due to its intermediate bioactivity profile. Compared to shorter variants like beta-Casomorphin 5 (BCM-5) and BCM-7, which exhibit potent µ-opioid receptor agonist activity, BCM-11 demonstrates significantly reduced receptor affinity and functional potency. Studies indicate this attenuation results from its elongated C-terminus, which may sterically hinder receptor binding or promote alternative folding configurations that reduce the accessibility of the critical N-terminal tyrosine residue to opioid receptors [2] [6]. The peptide serves as a precursor reservoir for shorter, more potent casomorphins through sequential enzymatic trimming. Endopeptidases and exopeptidases can progressively cleave BCM-11 to yield BCM-9, BCM-8, BCM-7, and ultimately BCM-5 and BCM-4 amide (morphiceptin), the latter being the most potent µ-selective ligand in the family [2] [3] [9]. Its physiological presence has been confirmed in bovine milk, human milk, and various cheeses, though typically at lower concentrations than BCM-7 in products derived from conventional A1 β-casein milk [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7